![molecular formula C5H2ClFN4 B12093441 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-
Descripción
The compound 1H-pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- is a heterocyclic scaffold with a fused pyrazole-pyrimidine core. The chloro group at position 4 acts as a leaving group, enabling nucleophilic substitution reactions, while the fluorine at position 3 increases metabolic stability and lipophilicity . This compound belongs to a broader class of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and have been explored for antiviral, anticancer, and pesticidal applications .
Propiedades
Fórmula molecular |
C5H2ClFN4 |
---|---|
Peso molecular |
172.55 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11) |
Clave InChI |
DMRASYHJCKFVKV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NNC(=C2C(=N1)Cl)F |
Origen del producto |
United States |
Métodos De Preparación
Step 1: Chlorination
Conditions : Excess POCl₃ at 110°C for 6 hours, yielding >85% chlorinated product.
Step 2: Fluorination
Fluorination at the 3-position is achieved via nucleophilic substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents:
Yield : 60–70% after column chromatography.
One-Pot Halogen Exchange Reactions
Recent advances employ halogen-exchange catalysts to concurrently introduce chlorine and fluorine. Using copper(I) iodide and 1,10-phenanthroline , a dihydroxy precursor undergoes simultaneous substitution:
Advantages : Reduced steps, improved atom economy.
Yield : ~50% with purity >95% (HPLC).
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|---|---|
Cyclocondensation | Fluorinated pyrimidine | Hydrazine | 45–55 | 90 | Fluorinated precursor synthesis |
Sequential Halogenation | Diol intermediate | POCl₃, KF | 60–70 | 98 | Side reactions during fluorination |
Directed Metallation | 4-Chloro derivative | LDA, NFSI | 65–75 | 97 | Low-temperature requirements |
One-Pot Exchange | Dihydroxy precursor | CuI, Cl/F sources | 50 | 95 | Catalyst optimization |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
-
Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures improves yield.
Industrial-Scale Production Insights
Patents disclose continuous-flow systems for large-scale synthesis, reducing reaction times and improving safety:
-
Microreactors enable precise control over exothermic halogenation steps.
-
In-line analytics (FTIR, UV) monitor intermediate formation.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Anticancer Applications
The primary application of 1H-pyrazolo[3,4-d]pyrimidine derivatives is in cancer therapy. Research has shown that these compounds exhibit significant inhibitory effects on various protein kinases, which are crucial for cancer cell proliferation and survival.
Case Studies and Findings
- Kinase Inhibition : A study demonstrated that derivatives of 1H-pyrazolo[3,4-d]pyrimidine showed potent inhibitory activity against BRAF V600E, a mutation commonly found in melanoma. The most promising compound from this study exhibited an IC50 of 23.6 nM against BRAF V600E and showed selectivity towards cancer cells over normal cells .
- Cell Cycle Arrest : The same compound was noted to induce cell cycle arrest in the G0/G1 phase in A375 melanoma cells, highlighting its potential as a targeted cancer therapeutic .
Compound | Target Kinase | IC50 (nM) | Cell Lines Tested |
---|---|---|---|
1v | BRAF V600E | 23.6 | A375, HT-29, PC-3, A549 |
1a | VEGFR-2 | Not specified | Acute myeloid leukemia models |
Antimicrobial Properties
Beyond oncology, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial activities.
Research Insights
- A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds exhibited significant activity against various bacterial and fungal strains when tested using the agar well diffusion method .
Sigma-1 Receptor Ligands
Recent studies have identified certain derivatives of 1H-pyrazolo[3,4-d]pyrimidine as selective ligands for the sigma-1 receptor, which is implicated in various neurological disorders.
Key Findings
- The derivative 4-(1-methylpyrazol-5-yl) was highlighted as a selective antagonist with a favorable pharmacokinetic profile. This compound demonstrated potent antinociceptive properties in mouse models, suggesting its potential utility in pain management therapies .
Other Therapeutic Applications
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives have shown promise as anti-inflammatory agents with lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Compound | Activity Type | LD50 (mg/kg) |
---|---|---|
Various | Anti-inflammatory | >1100 |
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of key biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Structural Features and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Chloro vs. Amino at Position 4: The 4-chloro group (as in the target compound) facilitates further derivatization, whereas 4-amino derivatives (e.g., Example 33 in ) exhibit stronger hydrogen-bonding interactions, critical for enzyme inhibition .
- Fluoro vs. Methyl at Position 3 : Fluorine increases electronegativity and metabolic stability compared to methyl, which may enhance pharmacokinetics .
Physicochemical Properties
- Lipophilicity: The 3-fluoro substituent increases logP compared to methyl or amino groups, improving membrane permeability .
- Thermal Stability : Halogenated derivatives (e.g., target compound) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
Actividad Biológica
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro- is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This compound features a unique structure that includes a chlorine atom at the 4-position and a fluorine atom at the 3-position of the pyrazole ring. Its molecular formula is CHClFN, with a molecular weight of 172.55 g/mol . The presence of halogen substituents enhances its biological activity, making it a subject of extensive research.
The biological activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives is primarily attributed to their ability to inhibit various protein kinases, including the epidermal growth factor receptor (EGFR). These compounds interact with specific molecular targets, disrupting key biological pathways involved in cell proliferation and survival. For instance, studies have shown that certain derivatives can induce apoptosis and arrest the cell cycle in cancer cells .
Anticancer Properties
1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable anticancer activities across various cell lines. A study evaluating several derivatives found that compound 12b exhibited potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC values of 8.21 µM and 19.56 µM, respectively. Additionally, it showed exceptional kinase inhibitory activity against wild-type EGFR with an IC of 0.016 µM and against the mutant EGFR T790M with an IC of 0.236 µM .
Structure-Activity Relationship (SAR)
The structural modifications in 1H-pyrazolo[3,4-d]pyrimidine derivatives significantly influence their biological activity. The following table summarizes various compounds related to this class and their associated activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Pyrazolo[3,4-d]pyrimidine | Core structure with varying substituents | Anticancer activity |
1H-Pyrazolo[5,4-d]pyrimidine | Different fusion pattern | Potential kinase inhibitors |
2-Amino-pyrazolo[3,4-d]pyrimidines | Amino group substitution | Antimicrobial properties |
Pyrazolo[3,4-e]pyrimidines | Altered ring structure | Diverse biological activities |
The unique combination of chlorine and fluorine substituents in 1H-pyrazolo[3,4-d]pyrimidine enhances its selectivity and potency compared to other similar compounds .
Case Study: In Vitro Evaluation
In a comprehensive study involving the synthesis and evaluation of novel derivatives of 1H-pyrazolo[3,4-d]pyrimidine, several compounds were tested for their anti-proliferative effects on cancer cell lines. Among these, compound 12b was particularly noteworthy for its ability to induce apoptosis effectively and alter the BAX/Bcl-2 ratio significantly—an important marker for apoptosis regulation .
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to EGFR. The results indicated that compounds designed from the pyrazolo[3,4-d]pyrimidine scaffold could effectively mimic ATP binding due to their structural similarity to adenine. This characteristic makes them promising candidates for developing new EGFR inhibitors targeting resistant cancer forms .
Q & A
Q. What synthetic methodologies are optimal for introducing chloro and fluoro substituents at the 3- and 4-positions of the pyrazolo[3,4-d]pyrimidine scaffold?
- Methodological Answer : The introduction of halogen substituents typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, describes a synthesis where 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours to form a pyrazolo[3,4-b]pyridine intermediate. Subsequent bromination and Boc protection steps achieve yields up to 88% . For chloro-substitution, direct chlorination using POCl₃ or Pd-catalyzed coupling with chlorinated aryl amines (e.g., 3-chloro-4-fluoroaniline) is effective, as shown in and .
Q. How can researchers optimize purification and characterization of halogenated pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (e.g., used reverse-phase LC to isolate N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine with 70% yield) .
- Characterization : Combine ¹H/¹³C NMR, LC-MS, and elemental analysis. highlights ¹H NMR signals (e.g., δ 10.80–11.12 ppm for NH groups) and LC-MS for verifying molecular ions .
Q. What are the common challenges in achieving regioselectivity during pyrazolo[3,4-d]pyrimidine functionalization?
- Methodological Answer : Regioselectivity issues arise due to the scaffold's multiple reactive sites. Strategies include:
- Directing groups : Use of Boc-protected intermediates to block undesired positions () .
- Catalytic control : Pd-mediated coupling (e.g., Suzuki-Miyaura) with sterically hindered ligands to favor substitution at the 4-position () .
Advanced Research Questions
Q. How do structural modifications at the 3- and 4-positions impact kinase inhibition profiles (e.g., FLT3, VEGFR-2)?
- Methodological Answer :
- SAR Studies : and demonstrate that chloro and fluoro substituents enhance hydrophobic interactions with kinase ATP-binding pockets. For example, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) showed dual FLT3/VEGFR-2 inhibition (IC₅₀ < 10 nM) and complete tumor regression in MV4-11 xenograft models at 10 mg/kg .
- Assays : Use enzymatic kinase assays (ADP-Glo™) and transgenic zebrafish models for angiogenesis inhibition () .
Q. What computational tools are effective for predicting binding modes of 4-chloro-3-fluoro derivatives with kinase targets?
- Methodological Answer :
- Molecular Dynamics (MD) : employed MD simulations to validate hydrogen bonding between the pyrazolo[3,4-d]pyrimidine core and FLT3 residues (e.g., Cys694, Glu692).
- Docking Studies : Schrödinger’s Glide or AutoDock Vina for predicting poses in VEGFR-2 (PDB: 3VHE) .
Q. How can researchers address discrepancies in biological activity data across different cell lines?
- Methodological Answer :
- Contradiction Analysis : Compare cellular proliferation assays (e.g., MTT) in FLT3-driven MV4-11 vs. non-driven HL-60 cells (). Differences may arise from FLT3-ITD mutations or off-target effects .
- Mechanistic Validation : Perform Western blotting for phosphorylated FLT3 (Tyr589/591) and downstream STAT5 to confirm target engagement () .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.